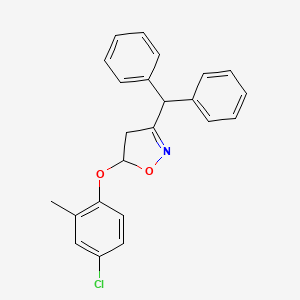
3-Benzhydryl-5-(4-chloro-2-methylphenoxy)-4,5-dihydroisoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzhydryl-5-(4-chloro-2-methylphenoxy)-4,5-dihydroisoxazole is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a benzhydryl group, a chloro-substituted phenoxy group, and a dihydroisoxazole ring, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzhydryl-5-(4-chloro-2-methylphenoxy)-4,5-dihydroisoxazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzhydryl Intermediate: The benzhydryl group is introduced through a Friedel-Crafts alkylation reaction using benzhydrol and an appropriate alkylating agent.
Introduction of the Phenoxy Group: The phenoxy group is incorporated via a nucleophilic substitution reaction using 4-chloro-2-methylphenol and a suitable leaving group.
Cyclization to Form the Dihydroisoxazole Ring: The final step involves the cyclization of the intermediate to form the dihydroisoxazole ring, typically using a base-catalyzed intramolecular cyclization reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Benzhydryl-5-(4-chloro-2-methylphenoxy)-4,5-dihydroisoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, potentially altering the dihydroisoxazole ring.
Substitution: The chloro group in the phenoxy moiety can be substituted with other nucleophiles, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while substitution reactions can produce a variety of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Benzhydryl-5-(4-chloro-2-methylphenoxy)-4,5-dihydroisoxazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Affecting Gene Expression: Influencing the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
3-Benzhydryl-5-(4-chlorophenoxy)-4,5-dihydroisoxazole: Lacks the methyl group in the phenoxy moiety.
3-Benzhydryl-5-(4-methylphenoxy)-4,5-dihydroisoxazole: Lacks the chloro group in the phenoxy moiety.
3-Benzhydryl-5-phenoxy-4,5-dihydroisoxazole: Lacks both the chloro and methyl groups in the phenoxy moiety.
Uniqueness
3-Benzhydryl-5-(4-chloro-2-methylphenoxy)-4,5-dihydroisoxazole is unique due to the presence of both chloro and methyl groups in the phenoxy moiety, which can influence its chemical reactivity and biological activity
Properties
CAS No. |
89249-67-2 |
|---|---|
Molecular Formula |
C23H20ClNO2 |
Molecular Weight |
377.9 g/mol |
IUPAC Name |
3-benzhydryl-5-(4-chloro-2-methylphenoxy)-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C23H20ClNO2/c1-16-14-19(24)12-13-21(16)26-22-15-20(25-27-22)23(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-14,22-23H,15H2,1H3 |
InChI Key |
QBSRWWIWSWHVPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC2CC(=NO2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(6-chloro-1,3-benzoxazol-2-yl)-5-methylphenyl]-4-ethoxybenzamide](/img/structure/B12904041.png)
![4-Chloro-5-[(4-fluorophenyl)methoxy]-2-methylpyridazin-3(2H)-one](/img/structure/B12904044.png)
![Ethyl 2-(7-chloro-5-methylimidazo[1,2-c]pyrimidin-2-yl)acetate](/img/structure/B12904049.png)
![6-[(Diphosphonomethyl)amino]pyridine-3-carboxylic acid](/img/structure/B12904057.png)
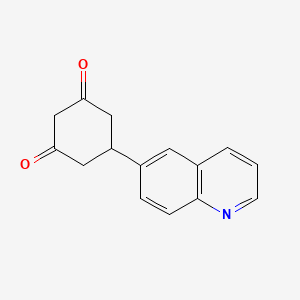
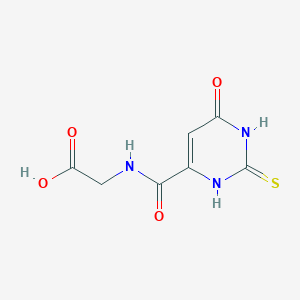
![Imidazo[2,1-b]oxazole, 5,6-dibromo-2,3-dihydro-2-methyl-](/img/structure/B12904084.png)
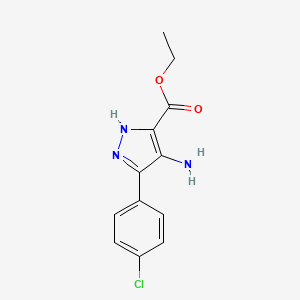
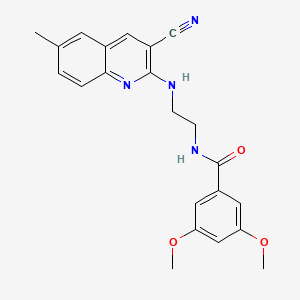
![2-[(5-Methylfuran-2-yl)methoxy]oxane](/img/structure/B12904097.png)
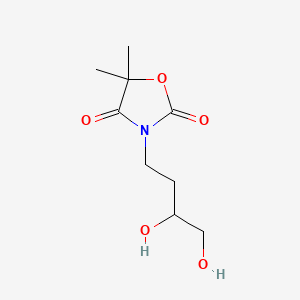
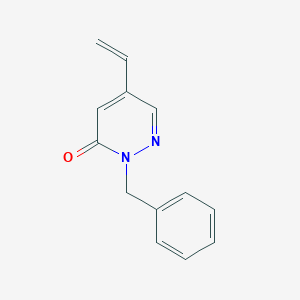
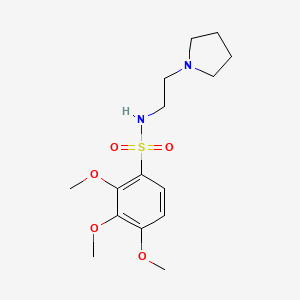
![2H-Cyclopenta[b]furan-2-one, hexahydro-6-iodo-](/img/structure/B12904111.png)
